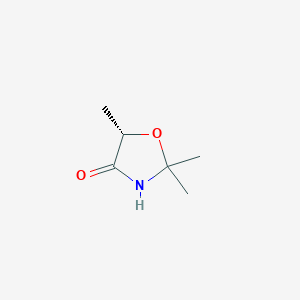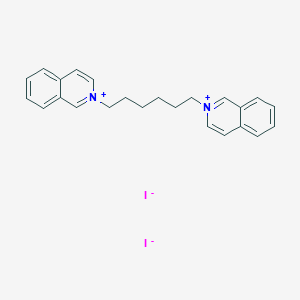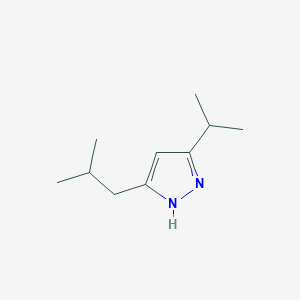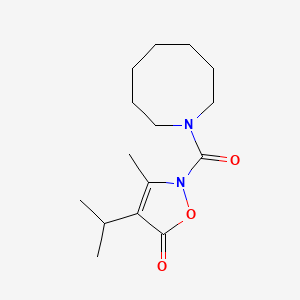
2-(azocane-1-carbonyl)-4-isopropyl-3-methylisoxazol-5(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(azocane-1-carbonyl)-4-isopropyl-3-methylisoxazol-5(2H)-one: is a complex organic compound with a unique structure. Let’s break it down:
Azocane-1-carbonyl: The azocane ring (a seven-membered heterocycle) contains a carbonyl group (C=O) at position 1.
4-isopropyl-3-methylisoxazol-5(2H)-one: This part of the compound consists of an isoxazole ring (a five-membered heterocycle) fused to a cyclohexanone ring. The “5(2H)” indicates that the isoxazole ring is in the 2H tautomeric form.
Vorbereitungsmethoden
The synthetic routes for this compound can vary, but here are some common methods:
Industrial Production: While industrial-scale production methods may not be widely documented, laboratory synthesis involves multistep reactions. One approach is to start from commercially available precursors and build the isoxazole ring through cyclization reactions.
Analyse Chemischer Reaktionen
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and starting materials.
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.
Biology and Medicine: Investigating its biological activity, potential drug development, or targeting specific pathways.
Industry: It may find applications in materials science or as intermediates for other compounds.
Wirkmechanismus
- The exact mechanism of action remains an active area of research. It could involve interactions with enzymes, receptors, or cellular processes.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Its combination of isoxazole and azocane rings sets it apart.
Similar Compounds: Other isoxazoles or azocane derivatives, but none with precisely this structure.
Eigenschaften
CAS-Nummer |
706804-35-5 |
|---|---|
Molekularformel |
C15H24N2O3 |
Molekulargewicht |
280.36 g/mol |
IUPAC-Name |
2-(azocane-1-carbonyl)-3-methyl-4-propan-2-yl-1,2-oxazol-5-one |
InChI |
InChI=1S/C15H24N2O3/c1-11(2)13-12(3)17(20-14(13)18)15(19)16-9-7-5-4-6-8-10-16/h11H,4-10H2,1-3H3 |
InChI-Schlüssel |
IJDMRUHIMWEFHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)ON1C(=O)N2CCCCCCC2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromo-3,5-dihydroxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B12883572.png)
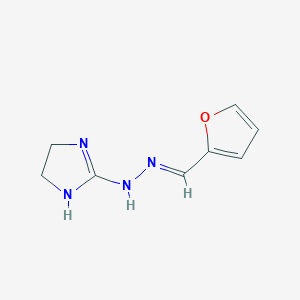
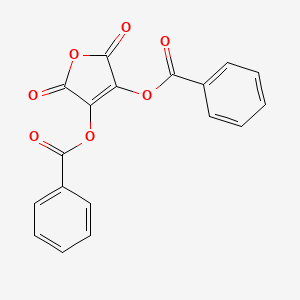
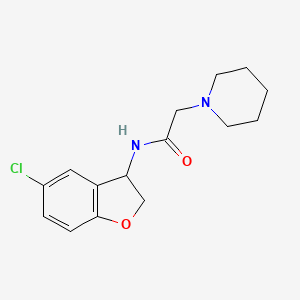
![N-[2-(1,3-Oxazol-2-yl)phenyl]benzamide](/img/structure/B12883605.png)
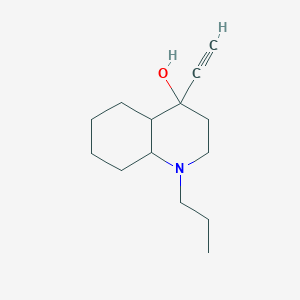
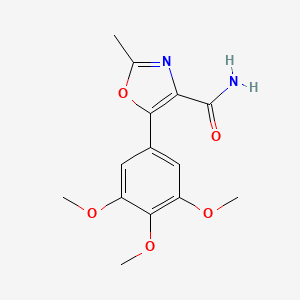
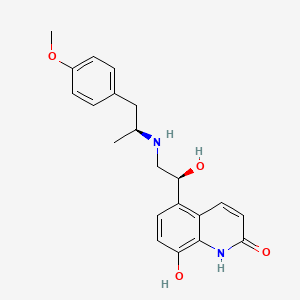
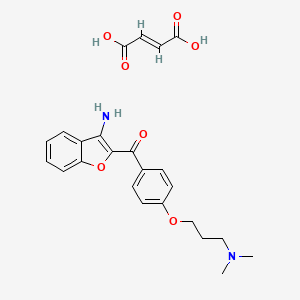
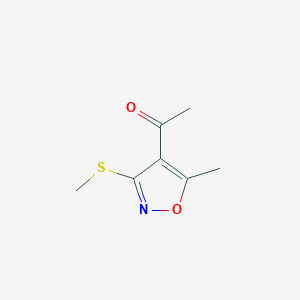
![4-Bromo-2-methoxybenzo[d]oxazole](/img/structure/B12883633.png)
